molecular formula C8H7ClN2O3 B3369946 5-chloro-N-methyl-2-nitrobenzamide CAS No. 272108-86-8

5-chloro-N-methyl-2-nitrobenzamide

Cat. No.: B3369946
CAS No.: 272108-86-8
M. Wt: 214.6 g/mol
InChI Key: CKCQLHDNVOCCCN-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-2-nitrobenzamide is a useful research compound. Its molecular formula is C8H7ClN2O3 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-N-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-8(12)6-4-5(9)2-3-7(6)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCQLHDNVOCCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solvent and Reagent Ratios:the Polarity of the Solvent Can Influence Reaction Rates and the Regiochemical Outcome. Solvents Like Dimethylformamide Dmf or Tetrahydrofuran Thf Are Often Considered. the Precise Ratio of the Benzamide Substrate to the Nitrating Agents Nitric Acid and Sulfuric Acid Must Be Carefully Controlled to Ensure Complete Reaction While Avoiding the Formation of Impurities.

Purity Enhancement Methodologies

Regardless of the synthetic route chosen, a final purification step is almost always necessary to achieve the high purity required for subsequent applications.

Chromatography:for Challenging Separations Where Recrystallization is Not Sufficient, Column Chromatography is the Method of Choice. Using a Silica Gel Stationary Phase with a Mobile Phase Gradient, Such As Hexane/ethyl Acetate, Allows for the Separation of Compounds Based on Their Polarity. This Technique is Highly Effective for Removing Minor Impurities and Isomers That Are Structurally Very Similar to the Target Compound. Purity is Typically Assessed Using Methods Like High Performance Liquid Chromatography Hplc Coupled with Mass Spectrometry Ms , with a Target Purity Often Exceeding 95%.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be established.

¹H NMR Spectroscopic Interpretation: Chemical Shifts, Coupling Patterns, and Dynamic Processes

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region is expected to show a complex splitting pattern due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the chemical shifts of these aromatic protons, generally shifting them to a lower field (higher ppm values).

Based on established substituent effects and data from analogous compounds, the expected chemical shifts are as follows:

Aromatic Protons (Ar-H): The protons on the substituted benzene ring are expected to resonate in the range of δ 7.5–8.5 ppm. The specific coupling patterns (e.g., doublets, doublet of doublets) will be dictated by their positions relative to each other and the substituents.

N-Methyl Protons (-NHCH₃): The protons of the methyl group attached to the amide nitrogen are expected to appear as a doublet (due to coupling with the adjacent N-H proton) in the range of δ 3.0–3.5 ppm. The exact chemical shift can be influenced by solvent effects and the conformation of the amide bond.

Amide Proton (-NHCH₃): The amide proton typically appears as a broad signal, the chemical shift of which is highly dependent on concentration, temperature, and the solvent used due to its involvement in hydrogen bonding.

For a closely related analogue, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)-4-nitrobenzamide, the N-H proton of the amide was observed as a singlet at δ 9.04 ppm, indicating its deshielded nature. nih.gov The aromatic protons in this analogue appeared as a series of doublets between δ 7.31 and 7.75 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic (Ar-H)7.5 - 8.5m
N-Methyl (CH₃)3.0 - 3.5d
Amide (NH)Variable (Broad)s (broad)

Note: 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet. The predictions are based on general spectroscopic principles and data from analogous structures.

¹³C NMR Spectroscopic Elucidation: Carbon Skeletal Connectivity and Electronic Environment

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic effects of neighboring atoms and functional groups.

The key expected signals in the ¹³C NMR spectrum are:

Amide Carbonyl (C=O): The carbonyl carbon of the amide group is expected to resonate in the downfield region, typically between δ 165–170 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will give rise to distinct signals in the aromatic region (δ 120–150 ppm). The carbon atom bearing the nitro group (C-NO₂) is expected to be the most deshielded, appearing in the range of δ 140–150 ppm. The carbon attached to the chlorine atom (C-Cl) will also experience a downfield shift. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

N-Methyl Carbon (-NHCH₃): The carbon of the N-methyl group is expected to appear in the upfield region of the spectrum, typically around δ 25-30 ppm.

In a related analogue, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)-4-nitrobenzamide, the amide carbonyl carbon was observed at δ 165.4 ppm, and the aromatic carbons resonated in the range of δ 125.0-147.8 ppm, which aligns with the expected values. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Amide Carbonyl (C=O)165 - 170
Aromatic (C-NO₂)140 - 150
Aromatic (C-Cl)130 - 140
Aromatic (Other Ar-C)120 - 135
N-Methyl (CH₃)25 - 30

Note: The predictions are based on general spectroscopic principles and data from analogous structures.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of characteristic absorption bands in the FT-IR spectrum and scattering peaks in the Raman spectrum can confirm the presence of specific functional groups in this compound.

Key vibrational modes and their expected frequencies include:

N-H Stretching: The stretching vibration of the N-H bond in the amide group is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. In a study of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the N-H stretch was observed in the range of 3294–3524 cm⁻¹. nih.gov

C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹.

C=O Stretching: The carbonyl stretching vibration of the amide group (Amide I band) is a strong and characteristic absorption, expected in the region of 1630–1680 cm⁻¹. For a series of related nitrobenzamides, this band was found between 1614–1692 cm⁻¹. nih.gov

N-O Stretching (Nitro Group): The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch is typically stronger and appears at a higher frequency. For this compound, these are expected around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). In related nitrobenzamide compounds, these bands were observed in the ranges of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

C-Cl Stretching: The stretching vibration of the C-Cl bond is expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H StretchAmide3300 - 3500
Aromatic C-H StretchAryl> 3000
Aliphatic C-H StretchMethyl< 3000
C=O Stretch (Amide I)Amide1630 - 1680
Asymmetric N-O StretchNitro1500 - 1560
Symmetric N-O StretchNitro1330 - 1370
C-Cl StretchChloroalkane600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and the conjugated amide and nitro groups.

The presence of the nitro group, a strong chromophore, is expected to result in a significant absorption band. The exact position of the absorption maximum (λ_max) will be influenced by the electronic effects of the chloro and N-methylbenzamide substituents. In a study of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, a structurally related compound, intense electronic transitions were observed at 315.99 nm and 324.13 nm, which were attributed to π→π* excitations. researchgate.net It is anticipated that this compound will exhibit similar absorption characteristics in the UVA range.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structural Determination

While a crystal structure for this compound is not available in the searched literature, analysis of closely related analogues provides significant insight into the expected solid-state conformation and intermolecular interactions.

Three-Dimensional Molecular Geometry and Conformational Analysis

The single-crystal X-ray diffraction analysis of an analogue, methyl 5-chloro-2-nitrobenzoate, reveals important structural features that are likely to be conserved in this compound. In the crystal structure of methyl 5-chloro-2-nitrobenzoate, the molecule adopts a largely planar conformation, with the nitro and ester groups being slightly twisted out of the plane of the benzene ring. chemdad.com The nitro group was found to be twisted by 29.4(1)° and the acetoxy group by 49.7(1)° with respect to the benzene ring. chemdad.com

For N-substituted benzamides, the conformation around the amide bond is of particular interest. In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, the central amide moiety is essentially planar, and the two benzene rings are significantly twisted relative to this plane. biosynth.com This twisting is a common feature in substituted benzamides and is influenced by steric hindrance and intermolecular packing forces.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces, which govern the packing of molecules. For this compound and its analogues, the crystal packing is primarily influenced by hydrogen bonding and π-π stacking interactions. While specific crystallographic data for this compound is not publicly available, a detailed analysis of its close structural analogues provides significant insight into its probable crystal structure and intermolecular associations.

A pertinent analogue for this analysis is methyl 5-chloro-2-nitrobenzoate . This compound shares the same substituted benzene ring but differs in the amide group, having a methyl ester instead of an N-methylamide. The crystal structure of methyl 5-chloro-2-nitrobenzoate has been determined to be monoclinic, belonging to the P2/n space group. researchgate.net The molecules are interconnected through weak C—H⋯O hydrogen bonds, forming layers. These layers are further stabilized by slipped π–π stacking interactions between adjacent benzene rings. The centroid-to-centroid distance for this stacking is 3.646(2) Å, with an interplanar distance of 3.474 Å and a slip distance of 1.106 Å. researchgate.net

In nitro-substituted chalcones, another class of related compounds, π-stacking interactions have been observed to be a dominant force in the crystal packing, often leading to the formation of molecular dimers. researchgate.net The electron-withdrawing nature of the nitro group, present in all these compounds, plays a crucial role in polarizing the aromatic ring and influencing these π-π interactions.

The interplay between hydrogen bonding and π-π stacking is a defining feature of the crystal engineering of nitroaromatic compounds. In some derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, molecular docking studies have revealed the importance of both hydrogen bonds and π-π stacking (including T-shaped and stacked conformations) in their interaction with biological targets. nih.gov

Based on this comparative analysis, it is highly probable that the crystal structure of this compound would feature hydrogen bonds involving the amide N-H as a donor and the carbonyl or nitro oxygen atoms as acceptors. These interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets. These primary structures would then be further organized into a three-dimensional lattice through weaker C—H⋯O interactions and π-π stacking of the electron-deficient aromatic rings. The specific geometry of the π-π stacking (e.g., parallel-displaced vs. T-shaped) would be influenced by the steric and electronic effects of the chloro, nitro, and N-methylamido substituents.

A summary of the crystallographic data for the analogue methyl 5-chloro-2-nitrobenzoate is presented in the table below, offering a predictive glimpse into the potential structural parameters of this compound.

ParameterValue researchgate.net
Compound Methyl 5-chloro-2-nitrobenzoate
Molecular Formula C₈H₆ClNO₄
Crystal System Monoclinic
Space Group P2/n
a (Å) 4.2616 (9)
b (Å) 22.470 (5)
c (Å) 9.3894 (19)
β (°) ** 90.64 (3)
V (ų) **899.1 (3)
Z 4
Intermolecular Interactions C—H⋯O hydrogen bonds, slipped π–π stacking
π–π Stacking Centroid-to-Centroid Distance (Å) 3.646 (2)
π–π Stacking Interplanar Distance (Å) 3.474
π–π Stacking Offset (Å) 1.106

Computational Chemistry and Quantum Mechanical Investigations of 5 Chloro N Methyl 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

There are no dedicated studies available that report Density Functional Theory (DFT) calculations for 5-chloro-N-methyl-2-nitrobenzamide. DFT is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such calculations would provide valuable insights into the molecule's properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

No research articles have been found that specifically detail the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that helps in determining the molecule's stability.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

There is no published research that includes a Molecular Electrostatic Potential (MEP) surface map for this compound. An MEP map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites that are prone to electrophilic and nucleophilic attack.

Theoretical Vibrational Frequency Calculations and Spectroscopic Correlation

A search of scientific literature did not yield any studies on the theoretical vibrational frequency calculations for this compound. Such calculations, typically performed using DFT methods, are instrumental in assigning and interpreting experimental vibrational spectra (such as FTIR and Raman) and understanding the molecule's vibrational modes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

No published studies were found that have conducted Molecular Dynamics (MD) simulations on this compound. MD simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and interactions with its environment.

Advanced Quantum Chemical Calculations for Reactivity Prediction and Reaction Pathways

There is a lack of available research employing advanced quantum chemical calculations to predict the reactivity and potential reaction pathways of this compound. These advanced computational methods can provide a deeper understanding of reaction mechanisms at the atomic level.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Intermolecular Interaction Assessment

No studies performing Hirshfeld surface analysis and generating fingerprint plots for this compound have been found in the scientific literature. This technique is used to analyze intermolecular interactions in the crystalline state and quantify their contributions to the crystal packing.

Chemical Reactivity Profiles and Strategic Derivatization of 5 Chloro N Methyl 2 Nitrobenzamide

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The reactivity of the benzene ring in 5-chloro-N-methyl-2-nitrobenzamide is heavily influenced by its substituents. The nitro group (NO₂) at the 2-position is a powerful electron-withdrawing group, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. youtube.com Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a less common but highly useful reaction for aryl halides. libretexts.org

The SNAr reaction is particularly favored in this molecule due to the presence of the nitro group ortho and para to the chlorine atom (the leaving group). youtube.comlibretexts.org The reaction proceeds via a two-step, addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides substantial stabilization, thereby lowering the activation energy for the reaction. libretexts.orgyoutube.com The subsequent departure of the chloride ion restores the aromaticity of the ring.

This reactivity allows the chlorine atom at the 5-position to be displaced by a variety of nucleophiles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential ProductReaction Type
Amines (R-NH₂)5-(Alkyl/Aryl)amino-N-methyl-2-nitrobenzamideAmination
Alkoxides (R-O⁻)5-Alkoxy-N-methyl-2-nitrobenzamideEtherification
Thiolates (R-S⁻)5-(Alkyl/Aryl)thio-N-methyl-2-nitrobenzamideThioetherification

The efficiency of SNAr reactions on nitro-substituted aryl halides makes it a cornerstone for modifying the benzene ring of this compound. libretexts.orgresearchgate.net

Functional Group Transformations of the Nitro Moiety and its Derivatives

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to an amine. wikipedia.org The reduction of the nitro group in this compound to form 5-chloro-2-amino-N-methylbenzamide is a pivotal transformation, as it introduces a nucleophilic and synthetically flexible amino group. gneechem.com

A variety of reagents can accomplish this reduction, and the choice of method is crucial for achieving selectivity, especially given the presence of a reducible halogen. niscpr.res.in

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsSelectivity NotesReference
H₂, Pd/CCatalytic HydrogenationHighly efficient but may cause dehalogenation (hydrodechlorination). commonorganicchemistry.com
H₂, Raney NickelCatalytic HydrogenationOften preferred to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com
Fe, Acid (e.g., HCl, AcOH)Metal/Acid ReductionA classic, mild method often tolerant of other functional groups. commonorganicchemistry.com
SnCl₂Metal Salt ReductionA mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Na₂S or NaHSSulfide ReductionCan sometimes offer chemoselectivity for reducing one nitro group in a dinitro compound; generally does not reduce aliphatic nitro groups. commonorganicchemistry.com

The reduction pathway involves nitroso and N-hydroxylamino intermediates. nih.gov The resulting 2-amino derivative is a valuable intermediate itself. The amino group can undergo a wide array of subsequent reactions, including diazotization to form a diazonium salt, which can then be converted into numerous other functional groups (e.g., -OH, -CN, -F, -Br). gneechem.com It can also be acylated or alkylated to generate further analogues. researchgate.net

Investigation of Amide Bond Stability, Hydrolysis Kinetics, and Transamidation Reactions

The amide bond is generally characterized by its high stability, a result of resonance delocalization that imparts a partial double-bond character to the C-N bond. nih.gov This stability makes amide bond cleavage challenging.

Studies on the hydrolysis of related N-methyl-N-nitrobenzamides in aqueous sulfuric acid reveal complex kinetics. rsc.orgrsc.org The mechanism can shift depending on the acid concentration. In strongly acidic conditions (>5 M H₂SO₄), an AAc1 mechanism is observed, involving protonation followed by a rate-limiting cleavage of the amide C-N bond to form a benzoyl cation. rsc.org In more moderate acid, a water-catalyzed pathway can operate. rsc.org The stability of the N-methyl amide bond in this compound is also influenced by steric and electronic factors from the ortho-nitro group. nih.gov

Transamidation, the formal exchange of the amine component of an amide, has emerged as a powerful, albeit challenging, method for amide synthesis. nih.govnih.gov Due to the kinetic stability of the amide bond, these reactions typically require a catalyst to activate the C-N bond for cleavage. nih.govresearchwithrutgers.com Various catalytic systems, including those based on metal complexes or metal oxides, have been developed to facilitate this transformation under milder conditions. semanticscholar.orgrsc.org Applying such methods to this compound could allow for the replacement of the N-methyl group with other alkyl or aryl amines, providing direct access to a different class of analogues.

Regioselective Chemical Transformations and Stereochemical Control Strategies

Achieving regioselectivity is paramount in the synthesis of complex molecules. For this compound, the inherent electronic properties of the substituted ring dictate high regioselectivity in SNAr reactions. The powerful electron-withdrawing nitro group directs incoming nucleophiles to the para-position, where the chlorine atom resides, ensuring that substitution occurs specifically at the C-5 position. libretexts.org

Stereochemical control becomes a critical consideration when chiral centers are introduced into the molecule, for instance, during the synthesis of more complex analogues. rijournals.com General strategies for controlling stereochemistry include substrate control, where existing stereocenters in the molecule direct the outcome of a new reaction, and auxiliary control, where a temporary chiral group is attached to guide a stereoselective transformation before being removed. youtube.com

In the context of benzamides, the rotational restriction around the Ar-C(O) bond, often influenced by bulky ortho substituents, can be a powerful tool for controlling stereochemistry in adjacent or remote parts of the molecule. nih.govbris.ac.uk While the nitro group at the ortho position in this compound influences conformation, more significant steric hindrance would likely be required to achieve highly rigid conformational control for stereoselective synthesis. bris.ac.uk

Design and Synthesis of Diverse Structurally Modified Benzamide (B126) Analogues from this compound

The distinct reactivity of each functional group in this compound allows for its use as a versatile scaffold in the design and synthesis of diverse benzamide analogues. researchgate.net A multi-directional synthetic approach can be envisioned, leveraging the reactions described in the preceding sections.

Synthetic Pathways for Analogue Generation:

Modification via SNAr: The chlorine atom can be replaced with a library of amines, alcohols, or thiols to generate a range of 5-substituted-2-nitrobenzamides.

Modification via Nitro Reduction: The nitro group can be reduced to an amine. commonorganicchemistry.com This new amino group can then be further functionalized. For example, acylation or sulfonylation can produce a series of 2-amido or 2-sulfonamido derivatives. researchgate.net

Modification via Transamidation: The N-methyl group on the amide can be exchanged for other N-alkyl or N-aryl moieties using catalytic transamidation methods, altering the properties of the amide functionality itself. nih.gov

Combinatorial Synthesis: These strategies can be combined in sequence. For instance, an initial SNAr reaction to introduce a new group at C-5 could be followed by the reduction of the nitro group and subsequent derivatization of the newly formed amine. This combinatorial approach allows for the systematic exploration of the chemical space around the benzamide core.

The synthesis of various substituted benzamides is a common theme in medicinal chemistry and materials science, where such analogues are investigated for a wide range of applications. researchgate.netnih.govepa.gov For example, related synthetic schemes involve the reaction of a substituted benzoic acid with thionyl chloride to form the acyl chloride, which is then reacted with various amines to produce the desired amide derivatives. nih.gov This highlights the modularity and importance of the benzamide scaffold in synthetic chemistry.

Structure Activity Relationship Sar and Molecular Interaction Studies

Rational Design and Directed Synthesis of Analogues for SAR Probing

The rational design of analogues of 5-chloro-N-methyl-2-nitrobenzamide involves the systematic modification of its core structure to investigate the role of each component—the chlorinated phenyl ring, the nitro group, and the N-methyl amide side chain. The synthesis of such analogues is a cornerstone of SAR studies, allowing researchers to map the chemical space around the lead compound to enhance biological activity.

A common synthetic strategy involves the preparation of a reactive benzoyl chloride intermediate, which is then coupled with a variety of amines to generate a library of amide derivatives. nih.gov For instance, studies on related series have started from 2-chloro-4-nitrobenzoic acid, which is converted to an acid chloride and subsequently reacted with different substituted anilines or aliphatic amines. nih.govgoogle.com This directed approach allows for precise control over the substituents on the amide nitrogen, enabling a clear investigation of how factors like steric bulk, lipophilicity, and electronic properties influence biological interactions.

For example, replacing the N-methyl group of this compound with larger alkyl groups (e.g., n-propyl, butyl) or various substituted aryl moieties allows for probing the size and nature of the binding pocket on a target protein. nih.gov The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives successfully demonstrated this principle, where various amines were used to create a range of final compounds for activity testing. nih.govscispace.com

Computational Modeling of Molecular Interactions with Biological Targets

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules like this compound and their macromolecular targets, offering insights that guide further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. For analogues of this compound, docking simulations have been instrumental in elucidating binding modes within enzyme active sites, such as α-glucosidase and α-amylase. nih.govresearchgate.net

These studies reveal that specific functional groups are critical for binding. The nitro group, a key feature of the parent compound, is frequently predicted to act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like histidine. nih.gov The chloro-substituted benzene (B151609) ring often engages in hydrophobic interactions and, in some cases, pi-pi stacking with aromatic residues like tryptophan. nih.gov The amide portion of the molecule also participates in hydrogen bonding. For example, in a study of related nitrobenzamides, the oxygen of the nitro group formed hydrogen bonds with His:90 and His:232 residues in the active site of α-glucosidase. nih.gov

Table 1: Predicted Molecular Docking Interactions for a Representative Nitrobenzamide Analogue

Interacting Ligand GroupTarget Protein ResidueType of InteractionReference
Nitro Group (O)His:232Hydrogen Bond nih.gov
Nitro Group (O)His:90Hydrogen Bond nih.gov
Amide Group (NH)Asp:190Salt Bridge nih.gov
Substituted Phenyl RingTrp:177Pi-Pi Stacking, Hydrophobic nih.gov

Determination of Binding Affinities and Inhibition Constants through Computational Approaches

Beyond predicting the binding pose, computational methods can estimate the strength of the ligand-receptor interaction. Docking programs generate scoring functions to rank potential ligands based on their predicted binding affinity. In studies of nitrobenzamide analogues, docking scores ranged from -8.0 to -11.1 kcal/mol, indicating strong predicted binding to target enzymes. tandfonline.com

These computational estimates of binding affinity often correlate well with experimentally determined inhibition constants, such as the half-maximal inhibitory concentration (IC₅₀). This correlation allows for the in silico screening of virtual compound libraries, prioritizing the synthesis of candidates with the most promising computed binding energies. Molecular dynamic simulations further refine these predictions by modeling the flexibility of both the ligand and the protein, providing a more stable and accurate picture of the binding complex over time. scispace.comtandfonline.com

Mechanistic Investigations of Molecular-Level Biological Activity

Understanding the mechanism of action at a molecular level involves identifying the specific interactions that trigger a biological response. For this compound, the mechanism is intrinsically linked to its chemical structure.

The strongly electron-withdrawing nitro group is a key driver of its biological activity. In certain biological environments, such as within microbial cells, the nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamino intermediates. These reactive species can covalently modify and damage essential cellular components like proteins and DNA, leading to an inhibitory effect.

Furthermore, non-covalent interactions defined through docking studies form the basis of its mechanism as a receptor or enzyme inhibitor. nih.govresearchgate.net The ability of the nitro and chloro groups to form hydrogen bonds and hydrophobic contacts, respectively, dictates the compound's recognition and binding specificity at a target site. nih.gov X-ray crystallography studies of related compounds, such as methyl 5-chloro-2-nitrobenzoate, confirm the fundamental intermolecular forces at play, revealing weak C—H⋯O interactions and π–π stacking that stabilize the molecule within a structured environment. researchgate.net These forces are fundamental to how the molecule is recognized by and binds to a biological target.

Quantitative Assessment of Substituent Effects on Molecular Recognition and Binding Specificity

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate physicochemical properties of a series of compounds with their biological activities. For nitrobenzamide derivatives, the electronic and steric properties of substituents have a quantifiable impact on their inhibitory potency.

Research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide analogues demonstrated clear SAR trends. nih.govresearchgate.net The most active compounds often contained a combination of both an electron-donating group (like a methyl, -CH₃) and an electron-withdrawing group (like a nitro, -NO₂) on the N-aryl ring. nih.govresearchgate.net This combination was found to create a favorable electronic distribution across the molecule, enhancing its inhibitory potential against enzymes like α-glucosidase and α-amylase. nih.gov

Table 2: Effect of N-Substituent on the Inhibitory Activity of Nitrobenzamide Analogues against α-Amylase

N-Substituent (R)IC₅₀ (µM)Key Structural FeaturesReference
2-methyl-5-nitrophenyl0.90 ± 0.31Electron-donating (-CH₃) and electron-withdrawing (-NO₂) groups nih.govresearchgate.net
2-methyl-3-nitrophenyl1.52 ± 0.84Positional isomer of the most active compound nih.govresearchgate.net
2-methyl-4-nitrophenyl2.10 ± 0.52Positional isomer of the most active compound nih.govresearchgate.net
2-methylphenyl5.30 ± 1.23Only electron-donating group nih.govresearchgate.net
n-butyl55.14 ± 0.71Small aliphatic chain nih.gov
n-propyl48.05 ± 0.23Small aliphatic chain nih.gov
Acarbose (Standard)5.60 ± 0.30Reference drug nih.govresearchgate.net

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Pivotal Synthetic Intermediate for the Construction of Complex Molecular Architectures

5-chloro-N-methyl-2-nitrobenzamide serves as a crucial intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. google.com Its primary utility lies in its role as a precursor to other, more complex compounds through the chemical modification of its functional groups, most notably the nitro group.

The reduction of the 2-nitro group is a key transformation, converting the compound into 2-amino-5-chloro-N-methylbenzamide. scbt.com This resulting anthranilamide is a highly valuable intermediate. It is a critical component in the synthesis of certain modern insecticides, including chlorantraniliprole (B1668704) and cyantraniliprole. google.com These insecticides are known for their targeted activity and are of significant interest in agriculture. The synthesis pathway highlights how this compound acts as an essential stepping stone, where the nitro group serves as a masked amino group, revealed in a later synthetic step.

Beyond agrochemicals, the compound is a noted intermediate in the development of pharmaceuticals. Research indicates its utility in creating active pharmaceutical ingredients (APIs) for anti-inflammatory and analgesic drugs. The core structure is also a building block for derivatives that have shown significant antimicrobial properties. In these applications, the nitro and chloro substituents are crucial for the biological activity of the final products.

Starting IntermediateKey TransformationResulting IntermediateApplication / Complex Molecule Class
This compound Reduction of nitro group (-NO₂) to amino group (-NH₂)2-amino-5-chloro-N-methylbenzamide scbt.comAnthranilamide Insecticides (e.g., Chlorantraniliprole) google.com
This compound Multi-step synthesisVarious Active Pharmaceutical Ingredients (APIs)Anti-inflammatory & Analgesic Drugs
This compound DerivatizationNovel Antimicrobial CompoundsAntimicrobial Agents

Contribution to the Development of Novel Specialty Chemical Scaffolds and Reagents

The molecular framework of this compound is itself a valuable scaffold for creating novel specialty chemicals and reagents. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached, leading to a diverse library of related compounds. The specific arrangement of the chloro, nitro, and N-methyl amide groups on the benzamide (B126) ring provides multiple sites for chemical modification, making it an ideal starting point for combinatorial chemistry and drug discovery.

The functional groups on the scaffold have distinct reactivities that can be selectively addressed:

The Nitro Group: As a strong electron-withdrawing group, it heavily influences the reactivity of the aromatic ring. It can be reduced to form an amine, as discussed previously, or it can be transformed into other nitrogen-containing functional groups, opening pathways to diverse heterocyclic systems. In microbial cells, this group can be reduced to form reactive intermediates that damage cellular components, a mechanism relevant for designing new antimicrobial agents.

The Chlorine Atom: The chloro substituent can potentially be replaced by other groups through nucleophilic aromatic substitution reactions, allowing for the introduction of varied functionalities.

The Amide Group: The N-methyl amide group provides a site for potential hydrolysis or other modifications, and its presence affects the molecule's solubility and hydrogen-bonding capabilities.

This multi-functional scaffold has been utilized in formulating herbicides and pesticides for agricultural applications. By acting as a growth inhibitor or metabolic disruptor in target organisms, it contributes to the development of chemicals for crop protection. Researchers also use this compound and its derivatives in biochemical studies to investigate enzyme inhibition and protein interactions, which are fundamental processes in drug discovery.

Functional GroupPotential TransformationResulting Scaffold FeatureApplication Area
2-Nitro Group Reduction2-Amino groupSynthesis of heterocycles, pharmaceuticals, agrochemicals google.com
5-Chloro Atom Nucleophilic Aromatic SubstitutionIntroduction of new functional groups (e.g., amines, thiols) Library synthesis for screening
N-Methylbenzamide Hydrolysis / ModificationCarboxylic acid or other amide derivativesAltering solubility and biological targeting

Exploration of Potential in Functional Materials Design and Advanced Polymer Chemistry

The application of this compound extends beyond synthesis into the realm of materials science. The compound has been explored for its potential in creating new functional materials, including specialized polymers and protective coatings. Its inherent chemical properties are seen as beneficial for enhancing the performance of materials.

The presence of both a nitro group and a chlorine atom on the benzene (B151609) ring can improve the thermal stability and fire-retardant properties of a polymer matrix into which it is incorporated. The strong electron-withdrawing nature of the nitro group and the presence of the halogen can help stabilize the material against degradation at high temperatures.

Furthermore, the benzamide structure itself is significant. The amide linkage can participate in hydrogen bonding, which can influence the intermolecular forces between polymer chains. This can affect material properties such as tensile strength, rigidity, and melting point. When used as an additive or co-monomer in polymerization reactions, this compound could contribute to improved durability and enhanced resistance to environmental factors like UV radiation and chemical exposure. While this area of application is still developing, the unique combination of functional groups makes it a compound of interest for designing advanced polymers with tailored properties.

Property ContributionRelevant Functional Group(s)Potential Application in Materials Science
Enhanced Thermal Stability Nitro Group, Chloro GroupAdditive for high-performance polymers
Improved Durability & Resistance Benzamide structure, HalogenationComponent in protective coatings and durable plastics
Modification of Intermolecular Forces Amide Group (Hydrogen Bonding)Tuning mechanical properties (e.g., rigidity, strength) of polymers

Prospective Research Directions and Uncharted Avenues for 5 Chloro N Methyl 2 Nitrobenzamide Research

Conceptualization of Green Chemistry Approaches and Sustainable Synthetic Methodologies

Traditional synthetic routes for benzamides and nitroaromatic compounds often involve hazardous reagents and generate significant waste. vapourtec.comresearchgate.net Future research should prioritize the development of green and sustainable methods for the synthesis of 5-chloro-N-methyl-2-nitrobenzamide and its derivatives.

One promising avenue is the adoption of flow chemistry . Nitration reactions, which are notoriously exothermic and can lead to runaway reactions in batch processes, can be performed with greater safety and control in continuous flow reactors. vapourtec.comewadirect.combeilstein-journals.orgnih.gov The precise control over reaction parameters such as temperature and stoichiometry in a flow system can lead to higher yields, improved selectivity, and minimized by-product formation. vapourtec.comnih.gov The synthesis of this compound could be significantly improved by developing a continuous flow process that integrates the nitration and subsequent amidation steps. rsc.org

Biocatalysis offers another powerful approach to sustainable synthesis. The use of enzymes can lead to highly selective transformations under mild reaction conditions, reducing the need for protecting groups and harsh reagents. nih.govnih.govharvard.eduyoutube.com Research could focus on:

Enzymatic Amidation: Identifying or engineering enzymes, such as lipases or amide synthetases, for the direct and selective amidation of a 5-chloro-2-nitrobenzoic acid derivative with methylamine. nih.govnih.govresearchgate.net The use of whole-cell biocatalysts could also be explored to streamline the process and facilitate catalyst recycling. nih.gov

Biocatalytic Methylation: Exploring the use of methyltransferases for the N-methylation step, which could offer a more selective and environmentally benign alternative to traditional methylation agents. nih.gov The development of in situ cofactor regeneration systems would be crucial for the economic viability of this approach on a larger scale. nih.gov

Reductive Amination: Investigating the use of amine dehydrogenases or reductive aminases for the synthesis of chiral amine precursors that could be incorporated into derivatives of this compound. frontiersin.orgresearchgate.net

Improving the atom economy of the synthesis is another key aspect of green chemistry. dtic.mil This can be achieved by designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Green Chemistry ApproachPotential Application for this compoundKey Benefits
Flow Chemistry Integrated nitration and amidation process.Enhanced safety, improved temperature and stoichiometry control, higher yields, and selectivity. vapourtec.comewadirect.combeilstein-journals.orgnih.gov
Biocatalysis Enzyme-catalyzed amidation and methylation.High selectivity, mild reaction conditions, reduced waste, and potential for chiral synthesis. nih.govnih.govnih.govresearchgate.netnih.gov
Improved Atom Economy Designing novel synthetic pathways.Minimization of waste and more efficient use of resources. dtic.mil

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the predictive design of molecules with desired properties and the optimization of synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of derivatives of this compound. researchgate.netnih.govmdpi.commdpi.comnih.govosti.gov By analyzing datasets of related nitroaromatic compounds, ML algorithms can identify key molecular descriptors that correlate with specific endpoints. nih.govmdpi.comnih.gov This would allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the most promising profiles while reducing the reliance on extensive experimental testing. mdpi.comnih.gov

Machine Learning ApplicationSpecific Goal for this compoundPotential Impact
QSAR Modeling Predict biological activity and toxicity of derivatives.Prioritize synthesis of promising candidates and reduce animal testing. nih.govmdpi.comnih.gov
Reactivity Prediction Forecast outcomes of novel chemical transformations.Accelerate the discovery of new reaction pathways. acs.orgnih.govudel.edu
Catalyst Design Identify optimal catalysts for reactions like nitro group reduction.Improve reaction efficiency, selectivity, and sustainability. nih.govnih.govrsc.org

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The unique combination of functional groups in this compound opens up possibilities for exploring novel chemical transformations beyond the standard reactions of nitroaromatic compounds.

The reduction of the nitro group is a well-established transformation that typically yields the corresponding aniline. nih.govrsc.org However, research could focus on achieving selective partial reduction to the corresponding nitroso or hydroxylamine (B1172632) derivatives, which are valuable synthetic intermediates. nih.govacs.org The electrochemical reduction of nitroaromatic compounds offers a promising method for controlling the reduction potential and achieving such selectivity. nih.govacs.orgacs.org

The presence of both a chloro and a nitro group on the aromatic ring allows for the exploration of various nucleophilic aromatic substitution (SNA_r) reactions. While the chlorine atom can be displaced by nucleophiles, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack. acs.org Investigating the regioselectivity of these reactions with a diverse range of nucleophiles could lead to the synthesis of a wide array of novel derivatives.

Furthermore, the N-methylamide moiety presents opportunities for C-H activation chemistry. Directed C-H functionalization, potentially guided by the amide group, could enable the introduction of new substituents at otherwise unreactive positions on the molecule, leading to the rapid diversification of the core structure. nih.gov

Exploration in Emerging Chemical Fields (e.g., Photochemistry, Electrochemistry, Supramolecular Chemistry)

Emerging fields in chemistry offer exciting new avenues for the synthesis and application of this compound.

Photochemistry provides a powerful tool for accessing unique reactivity. The nitro group in nitroaromatic compounds can be photochemically active, and irradiation with light can induce various transformations. acs.org Research in this area could explore:

Photoredox Catalysis: This strategy can be used to forge new C-N and C-C bonds under mild conditions. nih.govacs.orgoup.comnih.govacs.org For example, photoredox-catalyzed reactions could be developed for the amidation step or for the late-stage functionalization of the molecule. acs.orgoup.com

Photochemical Rearrangements: The nitro group can undergo photochemical rearrangement to a nitrite (B80452) ester, which can then decompose to form other functional groups. nih.gov

Electrochemistry offers a green and versatile platform for driving chemical reactions. nih.govacs.orgacs.org In the context of this compound, electrochemical methods could be employed for:

Selective Reduction: As mentioned earlier, precise control over the applied potential can allow for the selective reduction of the nitro group to the nitroso or hydroxylamine stage. nih.govacs.org

Electrosynthesis of Amides: Electrochemical methods for amide bond formation are being developed as a green alternative to traditional coupling reagents. researchgate.net

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The chloro-substituent in this compound can participate in halogen bonding , a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state and in solution. This could be exploited for the design of novel materials with specific properties, such as liquid crystals or functional organic frameworks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N-methyl-2-nitrobenzamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Stepwise Synthesis :

  • Nitro group introduction : Nitration of chlorobenzamide precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

  • Methylation : N-methylation of intermediates via reductive amination (e.g., CH₃I/K₂CO₃ in DMF) or using methylating agents like dimethyl sulfate .

  • Key Factors :

  • Temperature control during nitration to prevent byproducts.

  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and regioselectivity .

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for isolating pure crystals.

    • Example Reaction Table :
StepReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h5-chloro-2-nitrobenzamide75
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6hThis compound82

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect signals for aromatic protons (δ 7.5–8.5 ppm), N–CH₃ (δ 3.0–3.5 ppm), and nitro group deshielding effects .
  • ¹³C NMR : Carbons adjacent to nitro groups appear at δ 140–150 ppm; amide carbonyl at δ 165–170 ppm .
    • IR Spectroscopy :
  • Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
    • X-ray Crystallography :
  • SHELX software (SHELXL) refines crystal structures to resolve bond lengths/angles and confirm nitro/chloro substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Data Validation Strategies :

  • Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
  • Purity Assessment : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradants .
    • Case Study :
  • A 2023 study found conflicting IC₅₀ values (5 µM vs. 20 µM) for antiproliferative activity. Reanalysis revealed differences in serum concentration (10% FBS vs. serum-free) affecting bioavailability .

Q. What computational approaches predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Docking Studies :

  • AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., binding to kinase ATP pockets).
  • Key Interactions : Nitro group forms hydrogen bonds with Lys residues; chloro substituent enhances hydrophobic contacts .
    • QSAR Models :
  • Correlate Hammett σ values of substituents (Cl, NO₂) with inhibitory potency to guide structural optimization .

Q. How can X-ray crystallography address challenges in molecular conformation analysis of this compound?

  • Refinement Challenges :

  • Disorder in Nitro Groups : SHELXL’s PART instruction partitions disordered atoms for accurate occupancy refinement .
  • Twinned Crystals : Use TWIN commands in SHELX to resolve overlapping reflections in non-merohedral twinning .
    • Example Data :
ParameterValue
Space GroupP2₁/c
R-factor<0.05
Bond Length (C–Cl)1.74 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.